

An In-depth Technical Guide to Fenamole (5-Amino-1-phenyl-1H-tetrazole)

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Compound of Interest

Compound Name: *Fenamole*

Cat. No.: *B1672337*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamole, systematically known as 5-Amino-1-phenyl-1H-tetrazole, is a heterocyclic organic compound belonging to the tetrazole family. The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This imparts favorable physicochemical properties, such as improved metabolic stability and membrane permeability, to drug candidates. While the broader class of tetrazole derivatives has been extensively explored for a wide range of pharmacological activities, **Fenamole** itself has garnered interest in specialized fields, including as an energetic material and a combustible agent in pyrotechnic compositions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of **Fenamole**, with a focus on providing practical insights for research and development.

Chemical Structure and Properties

Fenamole is characterized by a phenyl group attached to the N1 position of the tetrazole ring and an amino group at the C5 position. This substitution pattern influences its electronic properties, stability, and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of **Fenamole** (5-Amino-1-phenyl-1H-tetrazole).

Physicochemical Properties of Fenamole:

Property	Value	Source
IUPAC Name	1-phenyl-1H-tetrazol-5-amine	[1]
CAS Number	5467-78-7	[2]
Molecular Formula	C ₇ H ₇ N ₅	[2]
Molecular Weight	161.16 g/mol	[2]
Melting Point	216-217 °C	[3]
Boiling Point	387 °C (estimated)	[3]
Solubility	Very soluble in water. Generally soluble in polar solvents and insoluble in non-polar solvents.	[3] [4]
Appearance	White crystalline solid	[3]

Synthesis of Fenamole

The synthesis of 5-substituted 1H-tetrazoles, including **Fenamole**, is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the preparation of 5-amino-1-aryl-1H-tetrazoles involves the reaction of secondary arylcyanamides with hydrazoic acid (generated *in situ* from sodium azide) in an acidic medium. [\[2\]](#)

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-tetrazole

This protocol is a generalized procedure based on established methods for the synthesis of similar tetrazole derivatives.[\[2\]](#)

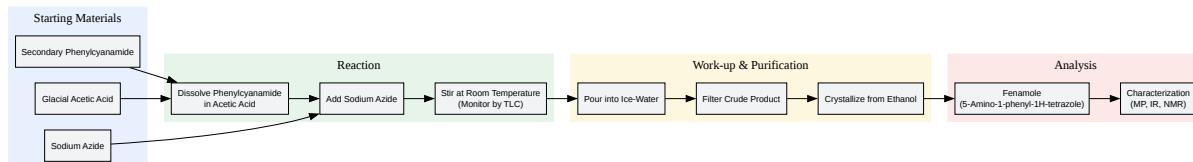
Materials:

- Secondary phenylcyanamide

- Sodium azide (NaN_3)
- Glacial acetic acid
- Ethanol
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the secondary phenylcyanamide in glacial acetic acid at room temperature.
- Addition of Azide: To this solution, add sodium azide portion-wise while stirring. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, pour the mixture into ice-water. The product may precipitate out of the solution.
- Isolation and Purification: Collect the crude product by filtration. The separation of the 5-amino-1-phenyl-1H-tetrazole isomer from the potential 5-(phenylamino)-1H-tetrazole tautomer can be achieved by crystallization from ethanol.[\[2\]](#)
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.



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Caption: General workflow for the synthesis of **Fenamole**.

Pharmacology and Mechanism of Action

The pharmacological profile of **Fenamole** (5-Amino-1-phenyl-1H-tetrazole) is not extensively documented in publicly available literature. However, the tetrazole moiety is a well-established pharmacophore. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.^[4] The acidic nature of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enabling it to interact with biological targets that recognize carboxylate groups.

The potential pharmacological effects of **Fenamole** would likely be dictated by the overall molecular structure, including the phenyl and amino substituents. These groups can influence the compound's binding affinity to specific receptors or enzymes. For instance, some 5-substituted-1H-tetrazole derivatives have shown potent glucose and lipid-lowering activities by acting as agonists for peroxisome proliferator-activated receptor-gamma (PPAR γ).^[5]

Further research is required to elucidate the specific mechanism of action and pharmacological properties of **Fenamole**.

Therapeutic Applications and Research

Currently, the primary documented applications of **Fenamole** are not in the therapeutic field but rather in materials science.

- **Energetic Materials:** Due to its high nitrogen content (over 80% for the parent 5-aminotetrazole), **Fenamole** and related compounds are investigated for use in gas-generating systems, such as those found in airbags and as blowing agents.^[6] The decomposition of these compounds releases a large volume of nitrogen gas.
- **Combustible Agents:** **Fenamole** has been studied as a component in combustion tear gas mixtures. Its inclusion can help to improve combustion performance and smoke generation characteristics.^[7]

While direct therapeutic applications are not established, the structural motif of **Fenamole** could serve as a scaffold for the design of novel drug candidates. The exploration of its biological activity is a potential area for future research. The parent compound, 5-aminotetrazole, has been investigated as an intermediate in the synthesis of herbicides, fungicides, and potential anti-inflammatory and anti-cancer agents.^[7]

Safety and Toxicology

Detailed toxicological data specifically for **Fenamole** (5-Amino-1-phenyl-1H-tetrazole) is limited. However, information on the related compound, 5-aminotetrazole (5-AT), provides some insight into its potential safety profile.

Short-term toxicity studies on 5-AT have shown the following:

- It was not found to be mutagenic in a modified Ames assay.^[8]
- It is considered "slightly toxic" to *Aliivibrio fischeri*.^[8]
- In an acute oral toxicity test in rats, no adverse effects or mortalities were observed at a limit dose of 2000 mg/kg.^[8]
- A 14-day sub-acute study in rats established a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg-day, which was the highest dose tested.^[8]

It is crucial to note that these data are for a related compound and may not be directly extrapolated to **Fenamole**. As with any chemical compound, **Fenamole** should be handled with appropriate safety precautions in a laboratory setting.

Analytical Methods

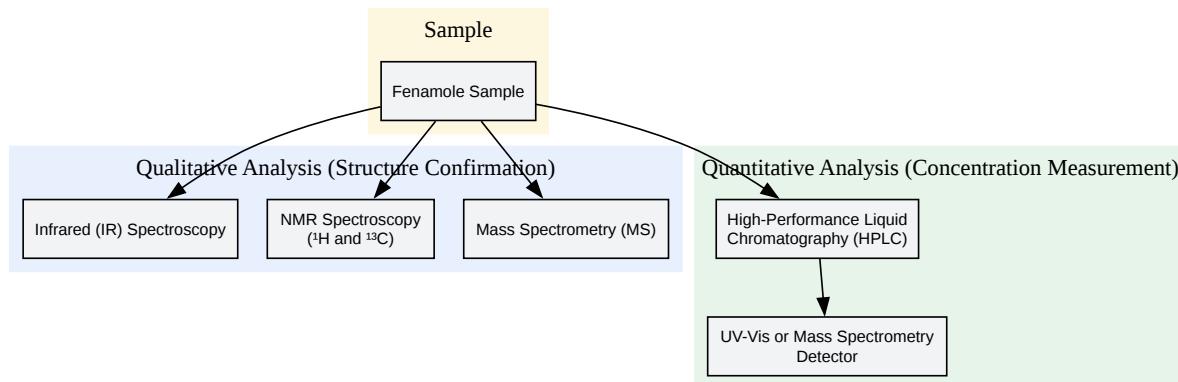
The characterization and quantification of **Fenamole** can be achieved using standard analytical techniques.

Qualitative Analysis:

- Infrared (IR) Spectroscopy: The IR spectrum of **Fenamole** would show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the phenyl ring, and vibrations of the tetrazole ring.[9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for confirming the chemical structure. The ^1H NMR spectrum would show signals corresponding to the protons of the phenyl group and the amino group. The ^{13}C NMR spectrum would display distinct signals for the carbon atoms in the phenyl ring and the tetrazole ring.[11]
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **Fenamole**, further confirming its identity. The fragmentation of 5-substituted tetrazoles often involves the loss of N_2 or HN_3 .[12][13]

Quantitative Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be the method of choice for the quantitative analysis of **Fenamole** in various matrices. A typical HPLC method would involve:

- Sample Preparation: Dissolving the sample in a suitable solvent.
- Chromatographic Separation: Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid.
- Detection and Quantification: Monitoring the elution of **Fenamole** using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and selectivity.



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